4-(Benzyloxy)phenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
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Overview
Description
4-(Benzyloxy)phenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a complex organic compound that features a benzyloxy group, a phenyl ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then reacted with 2-chlorophenyl-1,3,4-oxadiazole under specific conditions to form the final product. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(Benzyloxy)phenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The benzyloxy group can also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl 2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- 4-(Benzyloxy)phenyl 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- 4-(Benzyloxy)phenyl 2-((5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
Uniqueness
4-(Benzyloxy)phenyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C23H17ClN2O4S |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H17ClN2O4S/c24-20-9-5-4-8-19(20)22-25-26-23(30-22)31-15-21(27)29-18-12-10-17(11-13-18)28-14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
DSZFEUIZWHQFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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